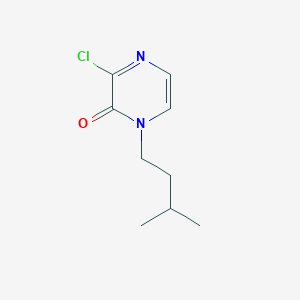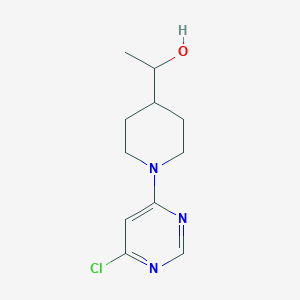
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
描述
Synthesis Analysis
The synthesis of related compounds involves the cross-aldol condensation reaction of 5′-acetyl-2,4-dimethylthiazole with various substituted Benz aldehyde in the presence of a base (sodium hydroxide) .Molecular Structure Analysis
The molecular structure of “(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” includes a thiazole ring, which is a five-membered ring containing two hetero atoms .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse and contribute to a wide range of biological activities .科学研究应用
Central Nervous System Activity
This compound has been identified as a high-affinity non-imidazole histamine H3 receptor agonist with potential central nervous system (CNS) activity. It’s part of a series that yields several non-imidazole full agonists with varying potencies. These compounds have shown promise in in vivo evaluations, such as the social recognition test in mice, where they revealed an amnesic effect .
Histamine H3 Receptor Research
The analogues of this compound have been used in the design, synthesis, and structure-activity relationship studies as part of histamine H3 receptor research. This research is crucial for understanding the role of H3 receptors in various physiological processes and could lead to the development of new therapeutic agents .
Metabolic Activity Measurement
Components of this compound are structurally related to those used in the MTT assay, a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial reductases reduce the MTT to formazan, which has a dark blue color. This application is vital for cytotoxicity and cell proliferation studies .
Drug Discovery
The unique structure and activity of this compound make it a valuable tool in drug discovery, especially in the search for new CNS-active drugs. Its non-imidazole nature is particularly interesting because it offers an alternative to the typical imidazole derivatives used in H3 receptor agonists .
Pharmacological Profiling
Due to its excellent in vitro and in vivo pharmacological profiles, this compound serves as a promising tool for further pharmacological profiling. It can help in understanding the interaction of new compounds with the histamine H3 receptor and their effects on the CNS .
Chemical Synthesis and Modification
The compound’s structure allows for various chemical modifications, which can be used to study the structure-activity relationships further. This is essential for the development of more potent and selective agonists or antagonists for the H3 receptor .
Neuropharmacology
In neuropharmacology, the compound’s ability to act on the H3 receptor can be explored to understand better the receptor’s role in sleep-wake regulation, appetite control, and cognitive functions. This could lead to new insights into treating disorders like insomnia, obesity, and dementia .
Toxicology
Lastly, the compound’s interaction with cytochrome P450 enzymes and its metabolic stability make it an interesting subject for toxicological studies. These studies can provide valuable information on the safety profile of new drug candidates .
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-5-8(14-6(2)11-5)9(13)12-3-7(10)4-12/h7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSJWZLAJOIILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1488288.png)



![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)




![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)

![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)

